Ethyl 4-cyano-5-[[2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate
CAS No.: 499208-69-4
Cat. No.: VC21484781
Molecular Formula: C24H16F4N4O3S2
Molecular Weight: 548.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 499208-69-4 |
|---|---|
| Molecular Formula | C24H16F4N4O3S2 |
| Molecular Weight | 548.5g/mol |
| IUPAC Name | ethyl 4-cyano-5-[[2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate |
| Standard InChI | InChI=1S/C24H16F4N4O3S2/c1-3-35-23(34)20-12(2)15(9-29)22(37-20)32-19(33)11-36-21-16(10-30)17(24(26,27)28)8-18(31-21)13-4-6-14(25)7-5-13/h4-8H,3,11H2,1-2H3,(H,32,33) |
| Standard InChI Key | GTIPZRWVGJQUFQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F)C#N)C#N)C |
| Canonical SMILES | CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F)C#N)C#N)C |
Introduction
Ethyl 4-cyano-5-[[2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate is a complex organic compound with a molecular formula of C24H16F4N4O3S2 and a molecular weight of 548.5 g/mol . This compound is not intended for use in foods, cosmetics, drugs, or consumer products and is strictly for research and development purposes .
Synthesis and Preparation
While specific synthesis protocols for this compound are not widely documented, similar compounds often involve multi-step reactions starting from commercially available reagents. The synthesis typically requires careful handling and control of reaction conditions to achieve the desired structure and purity.
Safety and Handling
Given its chemical complexity and potential reactivity, handling this compound requires caution. It is classified as a laboratory chemical and should be handled by technically qualified personnel in appropriate facilities . Safety data sheets (SDS) are recommended for detailed safety information.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume